An In-depth Technical Guide to 3-Chlorobenzene-1,2-dicarboxamide: Synthesis, Properties, and Potential Applications for Scientific Research
An In-depth Technical Guide to 3-Chlorobenzene-1,2-dicarboxamide: Synthesis, Properties, and Potential Applications for Scientific Research
This technical guide provides a comprehensive overview of 3-Chlorobenzene-1,2-dicarboxamide, a compound of interest for researchers, scientists, and professionals in drug development. The guide details its chemical structure, a proposed synthesis pathway, and an analysis of its physical and chemical properties, drawing upon data from its precursors and structurally related molecules.
Introduction and Strategic Importance
3-Chlorobenzene-1,2-dicarboxamide, also known as 3-chlorophthalamide, belongs to the family of chlorinated aromatic compounds. The presence of the chlorine atom, an electron-withdrawing group, on the benzene ring, coupled with the two amide functionalities, suggests that this molecule could serve as a versatile building block in medicinal chemistry. Phthalimide and its derivatives are known to exhibit a wide range of biological activities and are utilized in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of the chlorine atom can influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a target for the development of novel therapeutic agents.
Chemical Structure and Identification
The core of 3-Chlorobenzene-1,2-dicarboxamide is a benzene ring substituted with a chlorine atom at the 3-position and two carboxamide groups at the 1 and 2 positions.
Molecular Formula: C₈H₇ClN₂O₂
Molecular Weight: 198.61 g/mol
IUPAC Name: 3-chlorobenzene-1,2-dicarboxamide
Below is a visualization of the chemical structure generated using the DOT language.
Caption: Chemical structure of 3-Chlorobenzene-1,2-dicarboxamide.
Synthesis Pathway: Aminolysis of 3-Chlorophthalic Anhydride
A plausible and efficient method for the synthesis of 3-Chlorobenzene-1,2-dicarboxamide is the aminolysis of its corresponding cyclic anhydride, 3-Chlorophthalic anhydride.[2][3] This reaction involves the nucleophilic attack of ammonia on the carbonyl carbons of the anhydride, leading to the opening of the ring and subsequent formation of the diamide.
The precursor, 3-Chlorophthalic anhydride, can be synthesized through the chlorination of phthalic anhydride.[4][5]
Experimental Protocol:
Materials:
-
3-Chlorophthalic anhydride
-
Aqueous ammonia (concentrated)
-
Ethanol
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Distilled water
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Standard laboratory glassware
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Magnetic stirrer with heating plate
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Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of 3-Chlorophthalic anhydride in a minimal amount of a suitable organic solvent, such as ethanol.
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Reaction: Slowly add an excess of concentrated aqueous ammonia to the stirred solution at room temperature. The reaction is typically exothermic, so the addition should be controlled to maintain a moderate temperature.
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Stirring: Continue stirring the reaction mixture at room temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Precipitation: Upon completion of the reaction, the product, 3-Chlorobenzene-1,2-dicarboxamide, is expected to precipitate out of the solution due to its likely lower solubility compared to the starting material.
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Isolation: Collect the solid product by vacuum filtration and wash it with cold distilled water to remove any unreacted ammonia and other water-soluble impurities.
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Drying: Dry the purified product in a vacuum oven at a moderate temperature.
Reaction Workflow Visualization:
Caption: Proposed synthesis workflow for 3-Chlorobenzene-1,2-dicarboxamide.
Physical and Chemical Properties
| Property | 3-Chlorophthalic Anhydride (Precursor) | Phthalamide (Unsubstituted Analog) | 3-Chlorobenzene-1,2-dicarboxamide (Predicted) |
| Molecular Formula | C₈H₃ClO₃[6] | C₈H₈N₂O₂[7] | C₈H₇ClN₂O₂ |
| Molecular Weight | 182.56 g/mol [6] | 164.16 g/mol [7] | 198.61 g/mol |
| Appearance | --- | Colorless crystals or off-white powder[7] | Likely a white to off-white crystalline solid |
| Melting Point | ~123 °C[6] | 228 °C (decomposes)[7] | Expected to be high, likely >200°C, with decomposition |
| Boiling Point | --- | Decomposes[7] | Expected to decompose at high temperatures |
| Solubility | Soluble in various organic solvents[8] | Slightly soluble in cold water and methanol; more soluble in hot solvents[7] | Predicted to have low solubility in water and non-polar organic solvents; likely soluble in polar aprotic solvents like DMSO and DMF |
Potential Applications in Drug Development
The chemical structure of 3-Chlorobenzene-1,2-dicarboxamide suggests several potential applications in the field of drug discovery and development:
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Scaffold for Novel Therapeutics: The chlorinated benzene ring can serve as a scaffold for the synthesis of more complex molecules. The amide groups provide reactive sites for further functionalization, allowing for the creation of a library of compounds for biological screening.
-
Enzyme Inhibition: The presence of hydrogen bond donors and acceptors in the amide groups, along with the lipophilic chlorinated aromatic ring, makes it a candidate for targeting the active sites of enzymes.
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Antimicrobial and Anticancer Agents: Many chlorinated aromatic compounds and phthalimide derivatives have demonstrated antimicrobial and anticancer properties.[1] It is plausible that 3-Chlorobenzene-1,2-dicarboxamide or its derivatives could exhibit similar biological activities.
Safety and Handling
Specific toxicity data for 3-Chlorobenzene-1,2-dicarboxamide is not available. However, based on related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
References
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ChemBK. (2024, April 10). N-chloro phthalamide. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of 3-Chlorophthalic Acid and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K. Retrieved from [Link]
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Wikipedia. (2021, April 18). 3-Chlorophthalic anhydride. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthetic method and characterization of novel phthalamide derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US5683553A - Preparation of 3-chlorophthalic anhydride.
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PubChem. (n.d.). N-Chlorophthalimide. Retrieved from [Link]
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PMC. (n.d.). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-phthalimide. Retrieved from [Link]
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YouTube. (2023, December 14). Aminolysis of Acid Anhydrides. Retrieved from [Link]
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Semantic Scholar. (2021, November 24). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. Retrieved from [Link]
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MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis and Characterization of Some Lanthanide(III) Chloro Complexes Derived from 4[N-(4'-Hydroxy-3'-Methoxybenzalidene) Amino] Antipyrine Semicarbazone and 4[N-(3',4',5' -. Retrieved from [Link]
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